N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound featuring a thiazole ring fused with a pyridine ring and a 4-methylphenyl group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Coupling with Pyridine: The thiazole derivative is then coupled with 2-bromopyridine under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, using a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory, antiviral, and neuroprotective agent. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyridine rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-p-tolylpyridin-2-amine: Used in organic synthesis and material science.
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine stands out due to its specific combination of a thiazole ring with a pyridine ring and a 4-methylphenyl group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13N3S |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-11-5-7-12(8-6-11)13-10-19-15(17-13)18-14-4-2-3-9-16-14/h2-10H,1H3,(H,16,17,18) |
InChI Key |
FGEISHZGQZOTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 |
Origin of Product |
United States |
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